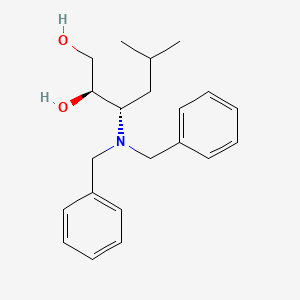
(+)-Carazolol
Overview
Description
(+)-Carazolol is a synthetic, non-selective β-adrenergic receptor blocker used in scientific research. It is a potent and selective antagonist of the β2-adrenergic receptor subtype and has been used in studies to understand the role of the β2-adrenergic receptor in physiological and biochemical processes. This compound has been used in a variety of scientific research applications, such as examining the effects of β2-adrenergic receptor blockade on cardiovascular regulation, inflammation, and the development of asthma.
Scientific Research Applications
(+)-Carazolol has been used in a variety of scientific research applications. It has been used to study the role of the β2-adrenergic receptor in cardiovascular regulation, inflammation, and the development of asthma. It has also been used to study the effects of β2-adrenergic receptor blockade on airway resistance, bronchial hyperresponsiveness, and inflammation in animal models of asthma. Additionally, this compound has been used to study the effects of β2-adrenergic receptor blockade on the regulation of glucose, lipids, and hormones in humans.
Mechanism of Action
(+)-Carazolol is a non-selective β-adrenergic receptor blocker. It binds to the β2-adrenergic receptor and prevents the binding of the endogenous agonist, epinephrine, to the receptor. This prevents the activation of the receptor and the downstream physiological and biochemical effects that are mediated by the receptor.
Biochemical and Physiological Effects
The blockade of the β2-adrenergic receptor by this compound results in a variety of biochemical and physiological effects. It results in decreased airway resistance, bronchial hyperresponsiveness, and inflammation in animal models of asthma. Additionally, it results in decreased glucose, lipids, and hormones in humans.
Advantages and Limitations for Lab Experiments
The use of (+)-Carazolol in laboratory experiments has both advantages and limitations. The main advantage of using this compound is that it is a potent and selective antagonist of the β2-adrenergic receptor subtype. This allows researchers to study the role of the β2-adrenergic receptor in a variety of physiological and biochemical processes. A limitation of using this compound is that it is a synthetic compound and may not accurately reflect the effects of the endogenous agonist, epinephrine, on the β2-adrenergic receptor.
Future Directions
There are a variety of potential future directions for using (+)-Carazolol in scientific research. One potential direction is to use it to study the effects of β2-adrenergic receptor blockade on the development and progression of various diseases and disorders, such as diabetes, obesity, and cardiovascular disease. Additionally, this compound could be used to study the effects of β2-adrenergic receptor blockade on the regulation of hormones and neurotransmitters, such as serotonin and dopamine. Finally, this compound could be used to study the effects of β2-adrenergic receptor blockade on the development of novel therapeutic drugs and treatments.
properties
IUPAC Name |
(2R)-1-(9H-carbazol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16/h3-9,12-13,19-21H,10-11H2,1-2H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXQGZPYHWWCEB-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=CC2=C1C3=CC=CC=C3N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78859-34-4 | |
| Record name | Carazolol, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078859344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CARAZOLOL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWG53K908B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1625881.png)
![1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B1625882.png)




![5-(Trifluoromethyl)-1H-benzo[d]imidazole-1,2-diamine](/img/structure/B1625893.png)



